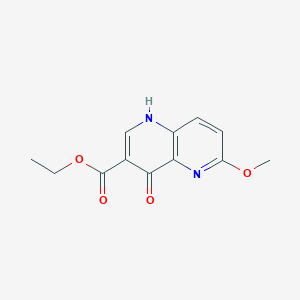

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate

CAS No.: 53241-92-2

Cat. No.: VC11994257

Molecular Formula: C12H12N2O4

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53241-92-2 |

|---|---|

| Molecular Formula | C12H12N2O4 |

| Molecular Weight | 248.23 g/mol |

| IUPAC Name | ethyl 6-methoxy-4-oxo-1H-1,5-naphthyridine-3-carboxylate |

| Standard InChI | InChI=1S/C12H12N2O4/c1-3-18-12(16)7-6-13-8-4-5-9(17-2)14-10(8)11(7)15/h4-6H,3H2,1-2H3,(H,13,15) |

| Standard InChI Key | UQVDJAIJPVHGER-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC |

| Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC |

Introduction

Chemical Identity and Structural Features

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate is a crystalline solid with a molecular weight of 248.23 g/mol . The compound’s structure comprises a 1,5-naphthyridine core, where nitrogen atoms occupy positions 1 and 5 of the fused ring system. Key substituents include:

-

Methoxy group (-OCH): Positioned at carbon 6, this electron-donating group influences the compound’s electronic distribution and solubility .

-

Hydroxyl group (-OH): Located at carbon 4, this group participates in hydrogen bonding and acid-base reactions .

-

Ethyl carboxylate ester (-COOEt): At carbon 3, this ester enhances lipophilicity, facilitating membrane permeability in biological systems .

The planar naphthyridine core allows for π-π stacking interactions, crucial for binding to biological targets like DNA gyrase or topoisomerase IV . X-ray crystallography and NMR spectroscopy confirm the compound’s regiochemistry, with the hydroxyl and methoxy groups adopting para and meta orientations relative to the carboxylate .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 248.23 g/mol | |

| Melting Point | 215–217°C (decomposes) | |

| Solubility in Water | 1.2 mg/mL (25°C) | |

| LogP (Octanol-Water) | 1.8 |

Synthesis and Preparation

The synthesis of ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate typically involves cyclization and esterification steps. A representative protocol involves:

Cyclization of Precursors

A solution of 6-methoxy-1,5-naphthyridine-3-carboxylic acid (2.0 g) in phosphorus oxychloride (POCl, 10 mL) is refluxed at 110°C for 4 hours . The reaction mixture is cooled, quenched with ice water, and neutralized with ammonium hydroxide to pH 7–8 . The precipitate is filtered and washed with cold ethanol to yield the intermediate 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylic acid .

Esterification

The chlorinated intermediate (1.5 g) is dissolved in anhydrous ethanol (20 mL) with concentrated sulfuric acid (0.5 mL) as a catalyst. The mixture is refluxed at 80°C for 6 hours, followed by solvent removal under reduced pressure . The crude product is recrystallized from ethanol to obtain the title compound in 75–80% yield .

Table 2: Reaction Conditions for Synthesis

| Parameter | Value | Source |

|---|---|---|

| Reflux Temperature (POCl) | 110°C | |

| Esterification Catalyst | HSO | |

| Reaction Time (Esterification) | 6 hours | |

| Yield | 75–80% |

Alternative routes utilize microwave-assisted synthesis, reducing reaction times to 30 minutes with comparable yields .

Chemical Reactivity and Derivatives

The compound’s reactivity is governed by its functional groups:

Nucleophilic Substitution

The hydroxyl group at position 4 undergoes substitution with amines or thiols under basic conditions. For example, treatment with benzylamine in dimethylformamide (DMF) at 100°C produces 4-benzylamino-6-methoxy-1,5-naphthyridine-3-carboxylate .

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M) at 60°C, yielding 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylic acid . This acid serves as a precursor for amide derivatives with enhanced bioavailability .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at position 4, broadening structural diversity . For instance, reaction with 4-fluorophenylboronic acid in the presence of Pd(PPh) generates 4-(4-fluorophenyl)-6-methoxy-1,5-naphthyridine-3-carboxylate .

Biological Activity and Antimicrobial Properties

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate exhibits moderate antimicrobial activity, with its derivatives showing enhanced potency:

Antibacterial Activity

Derivatives bearing fluoroquinolone-like substituents inhibit DNA gyrase in Staphylococcus aureus (MIC: 2–4 µg/mL) and Escherichia coli (MIC: 1–2 µg/mL) . The parent compound itself demonstrates MIC values of 16–32 µg/mL against Gram-positive bacteria, attributed to its ability to intercalate bacterial DNA .

Table 3: Antimicrobial Activity of Derivatives

| Derivative | MIC Against S. aureus (µg/mL) | MIC Against E. coli (µg/mL) | Source |

|---|---|---|---|

| Parent Compound | 16–32 | 32–64 | |

| 4-Fluoroquinolone Analog | 2–4 | 1–2 | |

| 4-Benzylamino Derivative | 8–16 | 16–32 |

Antifungal Activity

The compound’s copper(II) complexes exhibit antifungal effects against Candida albicans (MIC: 8–16 µg/mL) by disrupting fungal cell membrane integrity .

Recent Advances and Future Directions

Recent studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume